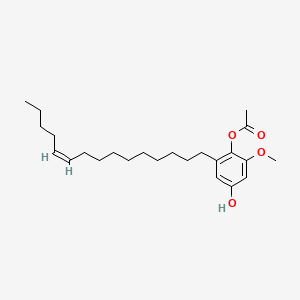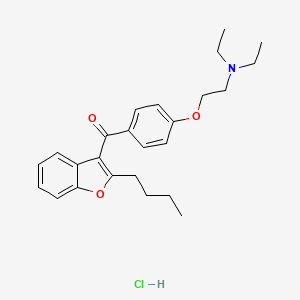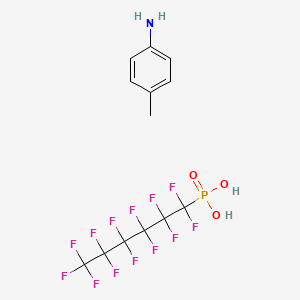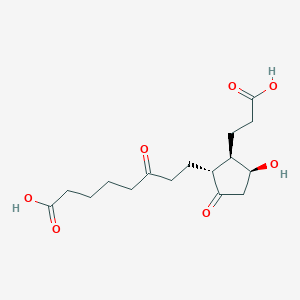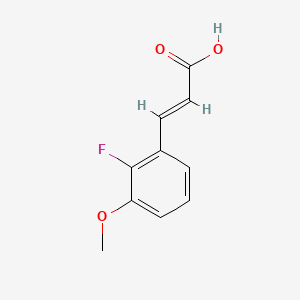
Agatharesinol acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agatharesinol acetonide is a compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The biosynthesis of this compound is related to the death of ray parenchyma cells in sapwood sticks of Cryptomeria japonica under humidity-regulated conditions . The biosynthesis of agatharesinol appears to originate from the breakdown of starch .Molecular Structure Analysis
This compound has a molecular formula of C20H22O4 . Its average mass is 326.386 Da and its monoisotopic mass is 326.151794 Da .Scientific Research Applications
Biosynthesis of Agatharesinol : Studies have shown the involvement of the phenylpropanoid pathway in the biosynthesis of agatharesinol, a norlignan, in the sapwood of Cryptomeria japonica. The use of labeled precursors like l-phenylalanine and trans-cinnamic acid helped in tracing the incorporation of these precursors into agatharesinol, providing insights into its biosynthetic pathway (Imai, Nomura, & Fukushima, 2006).
Biological Activities : Agatharesinol acetonide has shown anticancer activity towards certain cell lines. For instance, it exhibited activity against the A549 non-small-cell lung-cancer cell line. Extracts of Sequoia sempervirens, containing this compound, were also found to have antifungal properties and inhibited the proteolytic activity of cathepsin B (Zhang, Tan, Yang, Lu, Cao, & Wu, 2005).
Chemical Synthesis and Modification : Research has been conducted on the stereoselective total synthesis of this compound and related norlignans. This includes the synthesis of di-O-methyl ethers of agatharesinol and other norlignans, which are characteristic of coniferae (Beracierta & Whiting, 1978).
Immunohistochemical Studies : Antibodies against agatharesinol have been developed for immunolabeling studies. This research is significant for understanding the localization and concentration of agatharesinol in plant tissues, such as in the heartwood of Cryptomeria japonica (Nagasaki, Yasuda, & Imai, 2001).
Mechanism of Action
Target of Action
Agatharesinol acetonide primarily targets the A549 cell line , which is a type of non-small-cell lung cancer . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM .
Mode of Action
It is known that the compound interacts with its target cells and induces changes that lead to its anticancer activity .
Biochemical Pathways
This compound is a norlignan, a class of compounds that are derived from the aromatic amino acids tyrosine and phenylalanine . These compounds are produced through the shikimic acid pathway, leading to the formation of propenyl-phenols and allyl-phenols, also known as phenylpropanoids . These are the starting points of the biosynthesis of several classes of active constituents related to the stability of the cell wall and to the defense of plants against herbivorous animals and pathogens .
Result of Action
The primary result of this compound’s action is its anticancer activity against the A549 non-small-cell lung cancer cell line . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM, which is quite higher than taxol 33.72 μM .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of this compound in Cryptomeria japonica (Japanese cedar, sugi) was found to be induced under humidity-regulated conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the environmental conditions in which it is produced or administered.
Safety and Hazards
Biochemical Analysis
Cellular Effects
Agatharesinol acetonide has been found to exhibit strong effects on the A549 cell line (non-small-cell lung cancer) with an IC50 value equal to 27.1 μM This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCNVJVRJKHEP-ORFBMEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


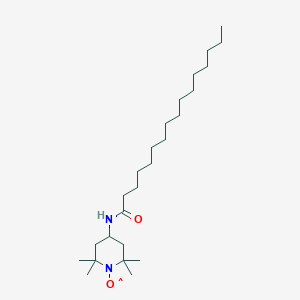
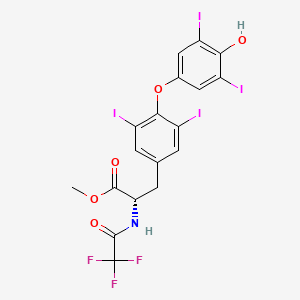
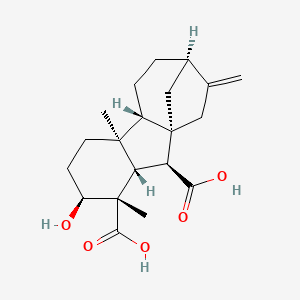
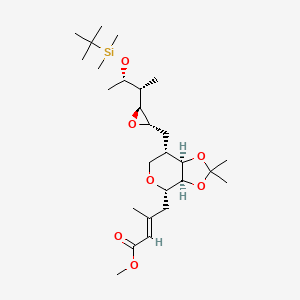
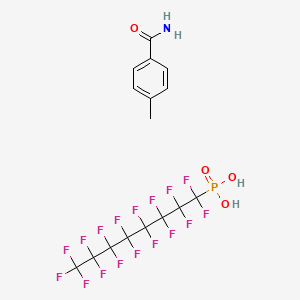
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
